Acm-ATP
Description
Structure
2D Structure
Properties
CAS No. |
55860-26-9 |
|---|---|
Molecular Formula |
C18H32N7O14P3 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H32N7O14P3/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
WAQGDCOWYBRSPB-XKLVTHTNSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Synonyms |
ACM-ATP N(6)-((6-aminohexyl)carbamoylmethyl)adenosine triphosphate N(6)-((6-aminohexyl)carbamoylmethyl)ATP |
Origin of Product |
United States |
Synthetic Strategies and Functional Derivatization of Acm Atp for Advanced Research
Chemical Synthesis Pathways for Acm-ATP and Related Analogs
The synthesis of this compound and its analogs involves specific chemical and enzymatic methodologies to introduce modifications while preserving the core ATP structure. These pathways are designed to yield functionalized nucleotides suitable for subsequent derivatization and research applications.
Preparation from N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
One significant route for the preparation of this compound involves the chemical modification of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (ACM-ADP). This precursor molecule already contains the N6 modification with a linker terminating in an amino group. The conversion of this ADP analog to the ATP analog typically involves phosphorylation.
A study described the preparation of N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides, including the ATP analog, through the reaction of ADP with hexamethylene diisocyanate followed by treatment in an acidic medium. This process yielded N6-[N-(6-aminohexyl)carbamoyl]-ATP, alongside the corresponding AMP and ADP analogs. nih.gov The occurrence of the ATP analog in this reaction mixture was interpreted in terms of the equilibrium 2ADP = ATP + AMP. nih.gov
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP itself is an alkylated derivative of ADP. caymanchem.comcaymanchem.com This compound, when bound to agarose (B213101) beads, can be phosphorylated to ATP via acetate (B1210297) kinase. caymanchem.comcaymanchem.com This highlights a method to convert the ADP precursor to the ATP analog, providing a route to this compound.
Enzymatic Phosphorylation Methodologies
Enzymatic methods offer a way to synthesize ATP analogs, including this compound, often by phosphorylating a modified ADP precursor. As mentioned, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP bound to agarose beads can be phosphorylated to ATP using acetate kinase. caymanchem.comcaymanchem.com This enzymatic approach leverages the specificity of kinases to add the terminal phosphate (B84403) group, converting the ADP analog to the desired ATP analog.
While the search results specifically mention the enzymatic phosphorylation of the ACM-ADP precursor using acetate kinase caymanchem.comcaymanchem.com, enzymatic phosphorylation is a broader strategy used in nucleotide synthesis. ATP itself is produced in biological systems through various enzymatic pathways, including glycolysis, the citric acid cycle/oxidative phosphorylation, beta-oxidation, and the phosphocreatine (B42189) system. creative-proteomics.comwikipedia.orgnih.gov These biological processes illustrate the principle of enzymatic phosphorylation, where phosphate groups are added to ADP to form ATP, catalyzed by enzymes like ATP synthase. Although the synthesis of this compound specifically utilizes modified precursors and potentially different enzymes, the concept of enzymatic phosphorylation remains a relevant methodology in the broader context of nucleotide analog synthesis.
Strategic Modification and Conjugation of this compound
The aminohexyl linker on this compound provides a versatile handle for further chemical modification and conjugation with various functional groups. These modifications enable researchers to utilize this compound in a range of advanced research techniques, including enhanced detection, visualization, and targeted labeling.
Biotinylation for Enhanced Detection and Visualization
Biotinylation is a common strategy to functionalize molecules for detection and visualization due to the high affinity of biotin (B1667282) for streptavidin. This compound can be biotinylated by conjugating biotin to the terminal amino group of the aminohexyl linker.
Research has described the biotinylation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP. caymanchem.comcaymanchem.com This biotinylated ADP analog was then conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe. caymanchem.comcaymanchem.com While this specific example refers to a biotinylated ADP analog, the principle of conjugating biotin to the aminohexyl linker is directly applicable to this compound, which also possesses this functional group. Biotinylation allows researchers to use streptavidin conjugates (e.g., fluorescently labeled streptavidin or streptavidin-enzyme conjugates) to detect and visualize molecules or proteins that have interacted with the biotinylated this compound. Biotinylation is a widely used technique in protein labeling and detection, often employing biotin ligases that use ATP and biotin to generate a reactive intermediate that reacts with lysine (B10760008) residues on proteins. sigmaaldrich.comru.nlnih.govbiorxiv.org This underscores the utility of biotinylation for creating probes for biomolecular interactions.
Integration of Photoaffinity Groups (e.g., Azidonitrobenzoyl)
Integration of photoaffinity groups into this compound allows for covalent labeling of interacting molecules upon photoactivation, facilitating the identification of binding sites. Azidonitrobenzoyl is one such photoaffinity group.
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP has been conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe. caymanchem.comcaymanchem.com This modified ADP analog was used to visualize the ATPase site of rabbit myosin. caymanchem.comcaymanchem.com Upon UV illumination, the azidonitrobenzoyl group is activated, leading to covalent crosslinking with nearby amino acid residues at the binding site. pnas.org This technique allows researchers to identify and map the specific residues that interact with the ATP analog. The use of azidonitrobenzoyl as a photoaffinity label has been demonstrated with other ATP analogs, such as 8-azido-ATP, to study ATP binding sites on proteins like Kir6.2. ox.ac.uknih.gov This reinforces the utility of azido-based photoaffinity probes for studying nucleotide-protein interactions.
Development of Fluorescent this compound Derivatives for Spectroscopic Analysis
Fluorescent derivatives of this compound are valuable tools for spectroscopic analysis, enabling real-time monitoring of ATP-consuming enzymes, studying binding events, and visualizing cellular processes involving ATP.
The aminohexyl linker on this compound provides a convenient site for attaching fluorescent dyes. While specific examples of fluorescent this compound derivatives were not extensively detailed in the search results, the principle of creating fluorescent ATP analogs by modifying the nucleotide structure is well-established. Studies have described the synthesis of fluorescent derivatives of atractyloside, an inhibitor of the mitochondrial ADP/ATP carrier protein, for use as probes. nih.gov Additionally, research has focused on the synthesis of ATP-based FRET probes by labeling ATP analogs with two different fluorescent dyes. rsc.orgrsc.org These probes change their fluorescence characteristics upon enzymatic cleavage, allowing for continuous monitoring of enzyme activity. rsc.org The modification sites for these fluorescent labels can include the ribose moiety or the phosphate chain. rsc.org By conjugating fluorescent dyes to the aminohexyl linker of this compound, researchers can create similar fluorescent probes specifically tailored for applications involving this ATP analog, enabling spectroscopic analysis of its interactions and dynamics in various biological systems.
Research Aspects of this compound: Synthesis Strategies, Functional Derivatization, and Analytical Methodologies
Adenosine (B11128) triphosphate (ATP) is a ubiquitous nucleotide essential for numerous cellular processes, primarily serving as the principal energy currency. Its fundamental structure consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. While ATP itself is extensively studied, modified ATP analogs are of significant interest in advanced biochemical and molecular biology research for probing biological pathways, developing probes, and synthesizing complex biomolecules. One such potential modified compound is this compound. However, specific detailed literature directly addressing the synthesis, functional derivatization, and analytical characterization of a compound explicitly named "this compound," where "Acm" refers to the acetamidomethyl group attached to ATP, appears limited in readily available research databases. It is plausible that "this compound" refers to an ATP analog modified with a thiol group that is protected by the acetamidomethyl (Acm) group, a common protecting group for thiols in peptide and oligonucleotide chemistry. ontosight.ainih.govontosight.airapp-polymere.com The following discussion outlines general synthetic strategies and analytical methodologies applicable to modified nucleotides, providing a framework for understanding how a compound like this compound would potentially be handled in research.
Synthetic Strategies and Functional Derivatization for Advanced Research
The synthesis of modified nucleotides, including potential this compound analogs, typically involves chemical or enzymatic approaches, or a combination thereof (chemoenzymatic synthesis). The strategy chosen depends heavily on the nature and location of the desired modification.
General chemical synthesis of nucleotides often involves coupling a modified nucleobase, sugar, and phosphate group. Introducing a functional group like a thiol (which would then be protected by Acm) onto an ATP structure would necessitate specific synthetic routes. This could involve modifying the adenosine base, the ribose sugar, or the phosphate chain to incorporate a thiol-containing linker or moiety.
One common approach for synthesizing modified nucleotides and oligonucleotides is the phosphoramidite (B1245037) method, typically performed on a solid support. fishersci.cauni.lu While this method is widely used for oligonucleotide synthesis, the core principles of coupling protected building blocks can be adapted for synthesizing modified nucleotide triphosphates. This would involve preparing appropriately protected adenosine, ribose, and phosphate building blocks, with the Acm-protected thiol group incorporated into one of these units.
Alternatively, enzymatic synthesis can be employed, particularly for incorporating modified nucleotides into larger nucleic acid structures. americanelements.com Engineered polymerases can incorporate modified nucleoside triphosphates into growing DNA or RNA chains. americanelements.com If this compound were synthesized, it could potentially serve as a substrate for such enzymes, allowing for the enzymatic synthesis of nucleic acids containing the Acm-modified ATP analog.
Functional derivatization of this compound, assuming it contains an Acm-protected thiol, would primarily involve the selective removal of the Acm group to reveal the reactive thiol. The Acm group is known to be stable under various conditions but can be cleaved using specific reagents, often involving metal ions like silver or mercury, or increasingly, milder palladium-mediated strategies. nih.govuni.lu Once the free thiol is exposed, it can participate in various chemical reactions, such as maleimide (B117702) conjugation or disulfide bond formation, allowing for the attachment of fluorescent dyes, biomolecules, solid supports, or other probes for advanced research applications.
Analytical Methodologies for Research Grade this compound Purity and Structural Integrity
Ensuring the purity and structural integrity of research-grade modified nucleotides like this compound is paramount for reliable experimental results. A range of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing purity and isolating modified nucleotides. fishersci.ca Various HPLC modes, such as ion-pair reversed-phase HPLC (IP-RP HPLC) and ion-exchange chromatography, can separate modified nucleotides from impurities, including synthesis byproducts, truncated sequences (if synthesized as part of an oligonucleotide), and unreacted starting materials. UV detection is commonly used due to the absorbance of the adenine base.
Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is crucial for confirming the molecular weight and structural identity of this compound. High-resolution MS can provide accurate mass measurements, while tandem MS (MS/MS) can yield fragmentation patterns that help elucidate the structure and confirm the location of the Acm modification.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and conformation of modified nucleotides. 1H, 13C, and 31P NMR can be used to confirm the presence and environment of different atoms in the molecule, including the ribose, adenine, phosphate groups, and the Acm moiety.
Capillary Gel Electrophoresis (CGE) is another technique that can be used to assess the purity and size of nucleotides and oligonucleotides, separating molecules based on their charge and hydrodynamic size.
Spectroscopic methods like UV-Vis spectroscopy can be used for quantitative analysis based on the absorbance of the adenine chromophore.
Molecular Mechanisms of Interaction with Atp Binding Proteins
Elucidation of Acm-ATP Binding Modes and Sites
The unique fluorescent properties of this compound make it an invaluable tool for identifying and characterizing the nucleotide-binding sites of various proteins.
Photoaffinity labeling is a powerful technique used to identify the binding sites of ligands on their target proteins. nih.govbohrium.com This method utilizes a photoaffinity probe, which is a molecule containing a pharmacophore (the ligand of interest), a photoreactive group, and often a reporter tag for identification. nih.govmdpi.com Upon irradiation with light of a specific wavelength, the photoreactive group forms a highly reactive intermediate that covalently bonds to nearby amino acid residues within the binding site. nih.govnih.gov This permanent tagging allows for the subsequent identification of the labeled protein and the specific site of interaction. nih.gov
This compound, while primarily a fluorescent probe, is used in assays that complement photoaffinity labeling to characterize ATP-binding sites. portlandpress.com The significant enhancement in fluorescence and a blue shift in the emission maximum upon this compound binding to a hydrophobic pocket are key indicators of interaction. portlandpress.comresearchgate.net For example, when this compound binds to the nucleotide-binding domain NBD1-581, its fluorescence intensity increases, and the emission maximum shifts from 444 nm to 432 nm. researchgate.net This change in fluorescence can be used to determine binding affinities. portlandpress.comresearchgate.net While not a photoaffinity label itself, this compound is used in conjunction with these techniques to provide a more complete picture of nucleotide binding. For instance, its binding kinetics can be compared with those of photoaffinity ATP analogs to validate binding sites identified through covalent labeling.
The design of photoaffinity probes is critical; they must retain affinity for the target protein while incorporating a photoreactive group, such as a diazirine or benzophenone, that can be activated by light. nih.govmdpi.com Diazirine-based probes are often favored due to their small size, which minimizes interference with ligand binding. mdpi.com The selection of the probe and optimization of experimental conditions are crucial for successful and specific labeling of the target site. nih.gov
Trapping and identifying reactive intermediates are essential for elucidating enzymatic reaction mechanisms. nih.govnih.gov These transient species are often short-lived and present in low concentrations, making them difficult to detect using conventional methods. nih.gov Techniques like rapid acid-quenching can be employed to trap intermediates, which can then be identified using methods such as mass spectrometry. nih.gov
This compound and other nucleotide analogs are instrumental in these studies. By binding to the active site, this compound can be used to stabilize certain conformational states or intermediates of an enzyme's catalytic cycle. For instance, in the study of FOF1-ATP synthase, fluorescently labeled ATP analogs are used to observe the enzyme's conformational changes during ATP hydrolysis, allowing researchers to analyze the kinetics of the catalytic cycle and the influence of products like ADP on the reaction rate. mdpi.com Observing the fluorescence changes of this compound upon binding and during the enzymatic reaction provides real-time information on the formation and decay of intermediate states. nih.gov This approach helps to map the sequence of events in the catalytic cycle and understand the timing of key chemical steps. nih.gov
Interaction with Specific Classes of ATPases and Kinases
This compound has been extensively used to probe the structure and function of various ATP-binding proteins, including ATPases and kinases, providing insights into their nucleotide-binding properties and enzymatic mechanisms.
Myosin is a motor protein that converts the chemical energy from ATP hydrolysis into mechanical force, driving muscle contraction. lumenlearning.commdpi.com The process involves a cyclical interaction between myosin and actin filaments, regulated by ATP binding, hydrolysis, and the release of ADP and inorganic phosphate (B84403) (Pi). lumenlearning.com The myosin head contains the ATP-binding site and the actin-binding site. mdpi.com
This compound serves as a valuable fluorescent probe to study the kinetics of nucleotide binding and release from myosin's active site. The binding of ATP analogs can induce conformational changes in the myosin head, which can be monitored through changes in fluorescence. nih.gov Studies using fluorescent ATP analogs help to dissect the individual steps of the myosin ATPase cycle, such as the initial binding of ATP, the hydrolysis step, and the conformational changes associated with the "power stroke". lumenlearning.comnih.gov The energy released during ATP hydrolysis puts the myosin head into a high-energy, "cocked" position, ready to bind actin. lumenlearning.com The subsequent release of Pi and then ADP is coupled to the force-producing movement. lumenlearning.com By using this compound, researchers can measure the rates of these steps and understand how they are regulated.
Adenylate kinase (ADK) and ATP synthase are critical enzymes for maintaining cellular energy homeostasis. biorxiv.orgbiorxiv.org ADK catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP, which is essential for balancing the cellular adenine (B156593) nucleotide pool. biorxiv.org ATP synthase is a molecular motor that synthesizes ATP from ADP and Pi, driven by a proton gradient across the membrane. biorxiv.org
This compound is utilized to investigate the nucleotide-binding sites and catalytic mechanisms of these enzymes. For protein kinase A, the binding of mant-nucleotides like mant-ATP and mant-ADP leads to a significant increase in fluorescence, allowing for direct measurement of nucleotide affinity. nih.gov The dissociation constant for mant-ATP was found to be about threefold higher than that for natural ATP. nih.gov Kinetic studies using stopped-flow fluorescence spectroscopy revealed a multi-step binding mechanism, indicating that the enzyme undergoes conformational changes after the initial nucleotide binding. nih.gov
In studies of FOF1-ATP synthase, fluorescent ATP analogs are used to monitor the rotational catalysis of single enzyme molecules. This allows for the examination of how factors like the concentration of ADP affect the rate of ATP hydrolysis. mdpi.com These single-molecule approaches provide detailed insights into the enzyme's mechanism that are not obtainable from ensemble measurements. mdpi.com
ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.govyoutube.com They are involved in numerous cellular processes, and their dysfunction is linked to various diseases. mdpi.com ABC transporters share a common architecture, typically consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs), also known as ATP-binding cassettes. nih.govyoutube.com
This compound and similar fluorescent analogs are used to characterize the nucleotide-binding properties of the NBDs. researchgate.net The binding of this compound to the NBDs of an ABC transporter can be monitored by the change in its fluorescence, providing data on binding affinity and kinetics. researchgate.net For example, studies on the KATP channel, which includes the ABC transporter SUR1, have used fluorescent ATP derivatives to probe nucleotide binding to the different sites on the protein complex. nih.gov These experiments help to understand how ATP binding and hydrolysis are coupled to the conformational changes that drive substrate translocation across the membrane. youtube.comyoutube.com The data gathered from these studies is crucial for understanding the transport mechanism and for developing inhibitors that could target these proteins in a therapeutic context. nih.gov
Data Tables
Table 1: Fluorescence Properties of this compound Upon Binding to NBD1-581
| Property | This compound in Solution | This compound Bound to NBD1-581 |
|---|---|---|
| Maximal Emission Wavelength | 444 nm | 432 nm |
| Fluorescence Intensity | Baseline | Increased |
| Determined Dissociation Constant (Kd) | N/A | 25.2 ± 4 µM |
Data derived from studies on the nucleotide-binding domain NBD1-581. researchgate.net
Table 2: Dissociation Constants (Kd) of Mant-Nucleotides for Protein Kinase A
| Nucleotide Analog | Dissociation Constant (Kd) | Comparison to Unlabeled Nucleotide |
|---|---|---|
| mant-ADP | Identical | Same as ADP |
| mant-ATP | ~3-fold higher | Higher than ATP |
| mant-3'deoxyATP | ~5-fold higher | Higher than 3'deoxyATP |
| mant-2'deoxyATP | No significant change | Same as 2'deoxyATP |
Data from binding studies with the catalytic subunit of protein kinase A. nih.gov
Structural and Conformational Changes Induced by this compound Binding
The binding of ATP or its analogs to proteins frequently induces significant structural and conformational changes, a fundamental aspect of their function. nih.gov In ATP-binding cassette (ABC) transporters, for instance, ATP binding to the nucleotide-binding domains (NBDs) is the primary trigger for the conformational changes that drive substrate translocation across the membrane. avcanada.ca This process, often referred to as the "power stroke," is initiated by the dimerization of the NBDs upon ATP binding. avcanada.ca
Similarly, in kinases, the binding of ATP analogs can cause substantial conformational rearrangements. These changes can involve the closure of the two lobes of the kinase domain around the bound nucleotide, aligning the catalytic residues for phosphotransfer. The specific structural changes induced by this compound would depend on the particular kinase and the nature of the interactions formed by its modified N6-[(6-Aminohexyl)carbamoylmethyl] group. Molecular dynamics simulations on other systems have shown that the removal or binding of a nucleotide can trigger correlated motions throughout the protein structure, transmitted from the binding pocket to distant functional sites. nih.gov
Table 1: General Conformational Changes Upon Ligand Binding in ATP-Binding Proteins
| Protein Family | Ligand | Induced Conformational Change | Functional Consequence |
| Protein Kinases | ATP/Analogs | Lobe closure, activation loop movement | Alignment of catalytic residues for phosphotransfer |
| ABC Transporters | ATP | Dimerization of Nucleotide-Binding Domains (NBDs) | Power stroke for substrate transport |
| Myosin | ATP | Detachment from actin filament | Preparation for the next power stroke in muscle contraction |
| Hsp70 Chaperones | ATP | Opening of the substrate-binding domain (SBD) | Release of substrate protein |
This table presents generalized data for ATP and its analogs to illustrate the principles of induced conformational changes.
Kinetic Analysis of this compound Binding and Hydrolysis
The kinetic analysis of the binding and hydrolysis of ATP analogs is essential for understanding their mechanism of action and for quantifying their interaction with enzymes. Key parameters in this analysis include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme.
In the absence of a substrate, many kinases exhibit a slow background rate of ATP hydrolysis. nih.gov The binding of substrates can significantly enhance this catalytic rate. nih.gov For an ATP analog like this compound, its ability to be hydrolyzed by a kinase would depend on how well the enzyme's catalytic machinery can accommodate the modified purine (B94841) ring while still correctly positioning the γ-phosphate for transfer.
Kinetic studies on various ATP-dependent enzymes have established detailed mechanisms. For example, in actin, polymerization into filaments dramatically increases the rate of ATP hydrolysis by a factor of approximately 4.3 x 104 compared to monomeric actin. cas.org The rate of hydrolysis in F-actin is reported to be around 0.3 s-1, whereas in G-actin it is approximately 7 x 10-6 s-1. cas.org For the motor protein kinesin, rapid chemical quench-flow experiments have shown that ATP binds and is hydrolyzed while the kinesin remains bound to the microtubule. nih.gov
Table 2: Comparative Kinetic Parameters of ATP Hydrolysis
| Enzyme/System | Condition | kcat (s⁻¹) | Km (µM) |
| Acanthamoeba Myosin-2 S1 | Actin-activated | 4.68 | 428 |
| Kinesin | Microtubule-bound | ~100 | ~100 |
| F-actin | Filamentous | 0.3 | N/A |
| G-actin | Monomeric | 7 x 10⁻⁶ | N/A |
Advanced Research Applications of Acm Atp in Molecular and Cellular Biology
Utilization in Enzyme Kinetic and Inhibition Studies
Enzyme kinetics is a fundamental area of biochemistry that investigates the rates of enzyme-catalyzed reactions and how these rates are affected by factors such as substrate and inhibitor concentrations. solubilityofthings.compressbooks.pub Understanding enzyme kinetics is crucial for elucidating enzyme mechanisms and is particularly important in drug development for identifying potential targets and optimizing lead compounds. solubilityofthings.comnumberanalytics.com
ATP analogs are frequently used in enzyme kinetic and inhibition studies to probe the ATP binding site of enzymes. These analogs can act as alternative substrates or inhibitors, providing insights into the enzyme's catalytic mechanism and interaction with ATP. solubilityofthings.com Inhibition studies, in particular, help determine the binding affinities of inhibitors and their impact on kinetic parameters like Vmax and KM. solubilityofthings.compressbooks.pub Tight-binding inhibition, where an inhibitor binds with high affinity, is a key concept in this area. numberanalytics.com
The search results discuss the use of ATP in enzyme kinetics and inhibition biorxiv.orgpressbooks.pubnih.gov, and mention studies on the kinetic properties of enzymes like adenosine (B11128) triphosphate sulfurylase biorxiv.org. They also describe how inhibitors can control enzyme activity by reversibly decreasing it, with different mechanisms (competitive, non-competitive, mixed) affecting KM or Vmax differently. pressbooks.pub While "Acm-ATP" is not specifically detailed in the context of kinetic studies in the provided snippets, ATP analogs are broadly applied to understand the kinetic behavior and inhibition of ATP-dependent enzymes.
Competitive Binding Assays with Fluorescent ATP Analogs
Competitive binding assays using fluorescent ATP analogs are a common method to assess the binding of other molecules, including potential inhibitors, to the ATP binding site of a protein. nih.govnih.govscispace.comthermofisher.com These assays rely on the principle that a fluorescent ATP analog binds to the ATP site, often resulting in a change in fluorescence properties. nih.gov The binding of a non-fluorescent molecule that competes for the same site will displace the fluorescent analog, leading to a measurable change in fluorescence signal. nih.govnih.gov
Fluorescent ATP analogs like TNP-ATP or MANT-ATP are used in these assays. nih.gov The displacement of the fluorescent analog by ATP or a competing inhibitor can be monitored by observing the reversal of the fluorescence change. nih.gov This allows for the estimation of the dissociation constant (KD) for the non-fluorescent ligand nih.gov and is useful for identifying and characterizing enzyme inhibitors, including those that bind competitively at the ATP site or allosterically affect the ATP site conformation. nih.govthermofisher.com The search results highlight the utility of this approach for comparing the affinities of different nucleotides and testing for inhibitors. nih.gov While "this compound" is not specifically mentioned as a fluorescent analog in the provided snippets, fluorescently labeled ATP analogs are integral to this technique.
Integration into High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid screening of large libraries of compounds for biological activity. ccamp.res.insinica.edu.tw HTS methodologies are essential for identifying potential drug candidates by testing their effects on specific targets or cellular processes. ccamp.res.inresearchgate.net
ATP-binding proteins, such as kinases, are frequent targets in HTS campaigns. Assays designed to identify compounds that modulate the activity of these proteins often involve ATP or ATP analogs. nih.gov HTS assays can be cell-based or biochemical and are designed to measure enzyme activity or ligand binding in a high-throughput format. ccamp.res.in For example, HTS methods have been developed to identify inhibitors of enzymes, sometimes using ATP-dependent reactions or by assessing competitive binding at the ATP site. thermofisher.comnih.gov The search results mention the use of ATP in HTS assay buffers to enhance the stability of proteins nih.gov and describe HTS platforms for screening small molecules. ccamp.res.insinica.edu.tw While "Acm" is mentioned in one HTS context, it refers to aclacinomycin, a different compound nih.gov. The general principle of integrating ATP analogs into HTS for targets involving ATP binding is well-established, even if specific examples with "this compound" were not found in the provided snippets.
Probing Protein Conformational States and Allosteric Regulation
Proteins are dynamic molecules that undergo conformational changes essential for their function, and these changes are often regulated allosterically by the binding of ligands at sites distinct from the active site. aip.orgcambridge.orgnih.gov ATP binding can induce or stabilize specific conformational states in ATP-binding proteins.
ATP and its analogs are used to study these conformational dynamics and allosteric regulation. For instance, the binding of ATP or its analogs can influence the equilibrium between different protein conformations, such as the active and inactive states of kinases. aip.orgcambridge.orgmdpi.comnih.gov Computational methods, including molecular dynamics simulations, are used to explore conformational landscapes and identify allosteric pathways. aip.orgmdpi.comacs.orgnih.gov Experimental techniques that probe protein conformation, such as NMR or cryo-EM, can be used in the presence of ATP or its analogs to understand how nucleotide binding affects protein structure and dynamics. biorxiv.orgmdpi.com Allosteric modulators can affect protein activity by shifting the conformational equilibrium or altering the active site indirectly upon binding to a remote site. cambridge.orgnih.gov The search results discuss how ATP binding relates to conformational states and allosteric regulation in various proteins, including kinases and other ATP-dependent machines. mdpi.comelifesciences.orgbiorxiv.orgaip.orgcambridge.orgmdpi.comnih.gov While "this compound" is not explicitly mentioned in these specific examples in the provided snippets, ATP analogs are generally used to investigate these fundamental aspects of protein function.
Comparative Biochemical and Structural Analysis of Acm Atp
Comparison of Binding Affinity and Specificity with Native ATP
A critical aspect of an ATP analog is its ability to mimic the binding of native ATP to the active sites of enzymes. The affinity of Acm-ATP, often reported under the synonym MANT-ATP (2’(3’)-O-(N-Methylanthraniloyl)adenosine 5’-triphosphate), has been characterized for several ATP-binding proteins. While the presence of the methylanthraniloyl group can influence binding, in many cases, this compound exhibits an affinity that is comparable to or, in some instances, even higher than that of native ATP. This makes it a suitable probe for studying nucleotide-protein interactions.
The dissociation constant (Kd), a measure of binding affinity where a lower value indicates tighter binding, has been determined for both this compound and native ATP with various proteins. For instance, studies with protein kinase A (PKA) have shown that the dissociation constant for MANT-ATP is approximately threefold higher than that for ATP, indicating a slightly lower affinity. nih.gov Conversely, in studies with cardiac myosin, the affinity of MANT-ATP was found to be about 1.5 times higher than that of ATP. nih.gov These variations highlight that the relative binding affinity is dependent on the specific protein being studied.
Below is a data table comparing the dissociation constants (Kd) of this compound (as MANT-ATP) and native ATP for a selection of proteins.
| Protein | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| α-Kinase (A-CAT) | MANT-ATP | 4.8 µM (with Mg2+) | researchgate.net |
| ATP | 20 µM (with Mg2+) | ||
| Protein Kinase A (PKA) | MANT-ATP | ~3x higher than ATP | nih.gov |
| ATP | - | ||
| Cardiac Myosin | MANT-ATP | ~1.5x higher than ATP | nih.gov |
| ATP | - | ||
| JAK2 Tyrosine Kinase | MANT-ATP | 15-25 nM | nih.gov |
| ATP | - |
The specificity of this compound for particular nucleotide-binding sites is another crucial factor. The methylanthraniloyl group, being relatively small, often allows this compound to bind to a wide range of ATP-binding proteins with minimal steric hindrance. jenabioscience.com This broad specificity can be advantageous for general screening of ATP-binding proteins. However, it is important to note that for some enzymes, the modification at the ribose moiety may alter the binding kinetics or substrate activity compared to native ATP. nih.gov
Distinction from Other ATP Analogs and Modified Nucleotides
This compound is one of a diverse array of ATP analogs developed for various research applications. These analogs can be broadly categorized based on the site of modification: the phosphate (B84403) chain, the ribose sugar, or the adenine (B156593) base. This compound is distinguished by its modification on the ribose sugar, which imparts its characteristic fluorescence. biologists.com
Other commonly used ATP analogs include non-hydrolyzable analogs like AMP-PNP and slowly hydrolyzable analogs such as ATPγS. These are primarily used to study the conformational states of enzymes that are dependent on ATP binding but not its hydrolysis. nih.gov In contrast, this compound is a hydrolyzable substrate for many kinases, albeit often at a slower rate than native ATP. nih.gov
The following table provides a comparative overview of the structural and functional characteristics of this compound and other selected ATP analogs.
| ATP Analog | Modification Site | Key Structural Feature | Hydrolysis by ATPases | Primary Functional Characteristic |
|---|---|---|---|---|
| This compound (MANT-ATP) | Ribose (2' or 3'-hydroxyl) | N-Methylanthraniloyl group | Generally hydrolyzable, often at a reduced rate | Fluorescent, environmentally sensitive emission |
| AMP-PNP | Phosphate Chain (β-γ bridge) | Oxygen replaced by an imido group | Non-hydrolyzable by most ATPases | Traps enzymes in an ATP-bound state |
| ATPγS | Phosphate Chain (γ-phosphate) | One non-bridging oxygen replaced by sulfur | Slowly hydrolyzable by many ATPases | Creates a stable thiophosphorylated state |
| TNP-ATP | Ribose (2' and 3'-hydroxyls) | Trinitrophenyl group | Generally a poor substrate for hydrolysis | Fluorescent, with significant changes upon binding |
The choice of an ATP analog is dictated by the specific experimental question. While non-hydrolyzable analogs are ideal for structural studies of the ATP-bound state, fluorescent analogs like this compound are better suited for real-time kinetic studies and for probing conformational changes through techniques like Förster Resonance Energy Transfer (FRET).
Functional Advantages of this compound in Specific Research Paradigms
The unique properties of this compound confer several functional advantages in a variety of research applications, particularly in the fields of enzymology and biophysics.
Studying Enzyme Kinetics and Nucleotide Binding: The environmentally sensitive fluorescence of the MANT group is a significant advantage. jenabioscience.com In an aqueous environment, the fluorescence of this compound is relatively low. However, upon binding to the often more hydrophobic environment of a protein's active site, its fluorescence quantum yield can increase significantly. nih.gov This change in fluorescence provides a direct and continuous signal to monitor binding events in real-time, allowing for the determination of association and dissociation rate constants. This is a powerful tool for dissecting the kinetic mechanisms of ATP-dependent enzymes.
Probing Protein Conformational Changes: The fluorescence properties of this compound make it an excellent probe for studying conformational changes in proteins upon nucleotide binding. nih.gov Changes in the local environment of the MANT fluorophore, caused by shifts in protein conformation, can lead to alterations in its fluorescence intensity, emission wavelength, and anisotropy. These signals can be used to track the dynamics of protein domains and to understand how nucleotide binding allosterically regulates protein function.
Förster Resonance Energy Transfer (FRET) Studies: this compound is frequently used as a FRET donor or acceptor to measure distances within or between biomolecules. jenabioscience.com The spectral properties of the MANT group overlap well with the emission and excitation spectra of other common fluorophores. By strategically placing this compound within a protein and another fluorophore at a different location, researchers can use FRET to monitor changes in the distance between these two points, providing insights into the structural dynamics of the system during processes like ATP binding and hydrolysis.
High-Throughput Screening (HTS): The fluorescent nature of this compound also lends itself to the development of high-throughput screening assays for the discovery of novel enzyme inhibitors. In a competitive binding assay, a library of compounds can be screened for their ability to displace this compound from an enzyme's active site, which is detected as a decrease in the fluorescence signal. This provides a rapid and sensitive method for identifying potential drug candidates that target ATP-binding proteins.
Computational and Theoretical Studies of Acm Atp Interactions
Molecular Docking and Dynamics Simulations of Acm-ATP with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. This method assesses the fitting of various ligand conformations at the binding site and ranks them based on scoring functions that estimate binding affinity researchgate.netf1000research.com. Docking studies can provide initial insights into the probable binding modes of ATP analogs within the ATP-binding site of target proteins f1000research.comresearchgate.net.
Molecular dynamics (MD) simulations extend the static view provided by docking by simulating the time-dependent behavior of the protein-ligand complex at an atomic level nih.govportlandpress.com. MD simulations allow researchers to explore the dynamic interactions, conformational changes, and stability of the complex over time f1000research.comfrontiersin.org. For ATP-binding proteins, MD simulations can illuminate the mechanism of ATP transport or the conformational changes induced by ATP binding and hydrolysis nih.govpnas.org. For instance, MD simulations have been used to study ATP permeation through voltage-dependent anion channels (VDAC), revealing that ATP flows through multiple pathways nih.gov. Similarly, MD simulations have explored the conformational changes induced by ATP binding in chaperone proteins like Hsp70, showing that ATP binding can restrict the conformational ensemble of the nucleotide-binding domain plos.org.
Studies utilizing molecular docking and MD simulations have been applied to identify potential ATP-competitive inhibitors for various protein targets, such as Glycogen synthase kinase-3β (GSK-3β) and receptor tyrosine kinases f1000research.comresearchgate.netf1000research.com. These studies often involve screening libraries of compounds and assessing their binding poses and stability within the ATP-binding site through computational methods f1000research.comfrontiersin.orgf1000research.com. The docked ligands accommodated in the ATP-binding site can show similarities to the co-crystal structure of the protein with ATP or ATP analogs f1000research.com.
Computational tools like the Schrödinger suite (including Glide for docking and Desmond for MD simulations) and open-source alternatives like AutoDock and Gromacs are commonly used for these studies f1000research.comf1000research.comf1000research.com. These platforms facilitate protein and ligand preparation, grid generation for docking, scoring function application, and subsequent MD simulation analysis, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) to determine complex stability f1000research.com.
Modeling this compound Induced Conformational Dynamics
Understanding how this compound or its interactions induce conformational changes in target proteins is crucial for deciphering their molecular mechanisms. Computational modeling techniques are employed to explore these dynamics.
Molecular dynamics simulations are a primary tool for modeling conformational dynamics. By simulating the movement of atoms and molecules over time, MD can capture the transitions between different conformational states of a protein upon ligand binding nih.gov. For example, MD simulations have been used to study the allosteric control in actomyosin (B1167339) complexes, revealing how ATP-hydrolysis product release correlates with myosin powerstroke and binding to actin, and how the actin-binding cleft closure is coupled to motor core transitions and product release from the active site pnas.org.
Enhanced sampling techniques, such as accelerated molecular dynamics (aMD) or Gaussian accelerated MD (GaMD), can extend the timescale accessible to standard MD simulations, allowing for the observation of slower conformational transitions relevant to biological function pnas.org. Markov State Models (MSMs) can also be constructed from multiple short MD simulations to describe the kinetics and pathways of conformational changes or ligand permeation nih.gov.
Beyond classical MD, other computational methods contribute to modeling conformational dynamics. Elastic network models (ENMs), for instance, represent proteins as a network of beads connected by springs and can be used to identify collective modes of motion that are relevant to large-scale conformational changes plos.orgnih.gov. Combining ENMs with techniques like Monte Carlo simulations can help explore conformational transition pathways nih.gov.
Studies on various ATP-binding proteins, such as adenylate kinase and Hsp70 chaperones, have utilized computational modeling to understand nucleotide-induced conformational changes plos.orgplos.org. These studies reveal how ATP binding can lead to significant structural rearrangements and modulate the protein's function plos.org. Perturbation-based approaches and dynamic network modeling can further analyze allosteric mechanisms and identify key residues or "allosteric switches" that control conformational changes upon ligand binding biorxiv.org.
Structure-Based Design Principles for Next-Generation ATP Analogs
Structure-based design (SBDD) is a powerful approach that leverages the 3D structure of a protein target, often in complex with a ligand, to guide the design of new molecules with desired binding properties researchgate.netnih.govnih.gov. For designing next-generation ATP analogs, SBDD principles focus on understanding the interactions within the ATP-binding site and designing molecules that can effectively compete with or modulate ATP binding.
Key principles in SBDD for ATP analogs include:
Analysis of the ATP-binding site: Detailed examination of the protein's ATP-binding pocket, including the shape, size, and the nature of interacting residues (hydrophobic, polar, charged), is fundamental nih.govnih.gov. This can be achieved through analysis of experimental structures (e.g., from the Protein Data Bank) or computationally predicted structures researchgate.netnih.gov.
Identification of key interactions: Identifying critical interactions between ATP and the protein, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, provides insights into the features necessary for high-affinity binding nih.gov. For example, the purine (B94841) binding motif often acts as an anchor in kinase ATP-binding sites nih.gov.
Ligand design based on binding site features: Designing molecules that can form favorable interactions with the identified key residues and fit well within the binding pocket is central to SBDD researchgate.net. This can involve modifying existing ATP analogs or designing novel scaffolds f1000research.comnih.gov. Computational tools can generate virtual libraries of compounds and predict their binding modes f1000research.comnih.gov.
Consideration of protein flexibility: Proteins are dynamic molecules, and their conformation can change upon ligand binding (induced fit) nih.gov. SBDD approaches often incorporate protein flexibility through techniques like induced fit docking or by analyzing conformational ensembles from MD simulations acs.org.
Predicting binding affinity and stability: Computational methods, including scoring functions from docking, MM-GBSA/MM-PBSA calculations, and free energy calculations from MD simulations, are used to estimate the binding affinity and stability of designed analogs f1000research.comfrontiersin.org.
Assessing selectivity: For ATP analogs targeting specific proteins, selectivity over other ATP-binding proteins is a critical consideration nih.gov. SBDD can help design analogs that exploit subtle differences in the binding sites of related proteins nih.gov.
Iterative design and evaluation: SBDD is typically an iterative process involving design, computational evaluation, and often experimental validation nih.gov. The results from simulations and experiments inform subsequent design cycles.
Future Directions and Emerging Research Avenues for Acm Atp
Development of Novel Acm-ATP Derivatives for Enhanced Probing Capabilities
The functionalization of the terminal amine on the hexyl linker of this compound is central to its utility as a molecular probe. Future research will undoubtedly focus on the rational design and synthesis of novel derivatives with enhanced capabilities for exploring cellular functions.
Fluorescent Derivatives: A primary area of development is the creation of new fluorescent this compound derivatives. By conjugating environmentally sensitive fluorophores to the linker, researchers can create probes that report on the binding events and conformational changes of ATP-dependent enzymes in real-time. These probes can be employed in high-throughput screening assays to identify novel enzyme inhibitors. For instance, fluorescent analogs such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) are already utilized in competition assays to screen for compounds that target ATP-binding sites. The development of this compound derivatives with improved photophysical properties, such as increased quantum yield and photostability, will enable more sensitive and prolonged imaging experiments.
Photo-Crosslinking Probes: Another promising direction is the synthesis of this compound derivatives containing photoreactive groups, such as aryl azides or benzophenones. These photo-crosslinking probes can be used to covalently trap and identify ATP-binding proteins in their native cellular environment. Upon photoactivation, the probe forms a covalent bond with the interacting protein, allowing for its subsequent enrichment and identification by mass spectrometry. This approach, a form of activity-based protein profiling (ABPP), is invaluable for mapping kinase-substrate interactions and discovering novel ATP-binding proteins.
Bifunctional and Cell-Permeable Probes: The development of bifunctional this compound probes, which incorporate both a reporter tag (like biotin) and a crosslinking group, will facilitate the capture and analysis of transient protein interactions. A significant hurdle for many ATP analogs is their inability to cross the cell membrane. A critical area of future research is the design of cell-permeable this compound derivatives. One strategy involves attaching polyamines to the ATP analog, which has been shown to promote cellular uptake. Such probes would enable the study of ATP-dependent processes in living cells and organisms, providing a more physiologically relevant understanding of cellular signaling.
| Derivative Type | Functional Group | Potential Application | Research Goal |
| Fluorescent Probe | Fluorophore (e.g., Acridone, BODIPY) | Real-time monitoring of enzyme activity, High-throughput screening | Enhanced sensitivity and photostability |
| Photo-Crosslinking Probe | Aryl Azide, Benzophenone | Identification of ATP-binding proteins and kinase-substrate pairs | Increased crosslinking efficiency and specificity |
| Bifunctional Probe | Biotin (B1667282) and a photoreactive group | Capture and identification of transient protein complexes | Streamlined workflow for interaction proteomics |
| Cell-Permeable Probe | Polyamine or other cell-penetrating moieties | In vivo labeling and imaging of ATP-dependent processes | Improved cellular uptake and retention |
Integration of this compound in Multi-Omics Research Platforms
The convergence of chemical biology and systems biology presents a significant opportunity for the application of this compound in multi-omics research. By serving as a chemical tool to probe the "ATP-ome," this compound can provide functional insights that complement genomic and proteomic data.
Chemoproteomics: this compound derivatives are well-suited for chemoproteomic approaches to profile the activity of ATP-dependent enzyme families, such as kinases (the kinome). For example, an immobilized this compound analog can be used as an affinity resin to capture and enrich ATP-binding proteins from cell lysates. The captured proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the active kinome under specific cellular conditions. This approach is particularly useful for studying changes in kinase activity in response to drug treatment or disease states.
Metabolomics: While less direct, this compound analogs could potentially be used to study metabolic pathways involving ATP. For instance, isotopically labeled this compound derivatives could be introduced into cellular systems to trace the metabolic fate of the adenosine (B11128) moiety. However, the interpretation of such experiments would need to carefully consider the extent to which the analog is recognized by the relevant metabolic enzymes.
The integration of data from this compound-based chemical proteomics with transcriptomic and phosphoproteomic data will provide a more comprehensive understanding of cellular signaling networks and how they are perturbed in disease.
Exploration of this compound in Mechanistic Studies of Emerging Biological Systems
While kinases are a major target for this compound-based research, its application can be extended to investigate the mechanistic details of a wide range of emerging biological systems where ATP plays a crucial role.
Ubiquitin-Activating Enzymes: The ubiquitin-proteasome system is a key regulator of protein degradation and cellular signaling. The first step in ubiquitination is the ATP-dependent activation of ubiquitin by E1 enzymes. Fluorescently labeled ATP analogs have been developed to monitor the activity of these enzymes in real-time, providing a powerful tool for studying the kinetics of ubiquitin activation and for screening for inhibitors of this pathway. nih.gov
DNA Repair and Chromatin Remodeling: Many proteins involved in DNA repair and chromatin remodeling are ATP-dependent molecular machines. This compound derivatives can be used to study the ATP-binding and hydrolysis cycles of these enzymes, shedding light on how they utilize the energy of ATP to perform mechanical work on DNA and chromatin. For example, non-hydrolyzable this compound analogs could be used to trap these enzymes in specific conformational states for structural studies.
Neurotransmission and Purinergic Signaling: ATP itself is an important neurotransmitter that acts through purinergic receptors. While this compound is not a direct analog for studying receptor activation due to the modification at the N6 position, derivatives of this compound could be used to probe for novel ATP-binding proteins involved in the regulation of synaptic transmission and glial cell function.
Challenges and Opportunities in this compound-Based Research
Despite its considerable potential, the use of this compound in research is not without its challenges. Addressing these challenges will open up new opportunities for discovery.
Specificity and Off-Target Effects: A major challenge for any chemical probe is ensuring its specificity for the intended target. The modification at the N6 position of this compound can alter its binding affinity for different ATP-dependent enzymes compared to native ATP. This can lead to both a loss of interaction with some enzymes and off-target binding to others. Careful characterization of the selectivity of each new this compound derivative is therefore essential.
Enzymatic Recognition and Metabolism: The introduction of a bulky linker and functional group can sometimes interfere with the ability of an enzyme to process the this compound analog in the same way as ATP. For example, the rate of hydrolysis of a derivatized this compound may be significantly different from that of ATP, which needs to be taken into account when interpreting kinetic data. Furthermore, the stability of this compound derivatives in the cellular environment and their potential metabolism by cellular enzymes are important considerations for in vivo studies.
Synthesis and Characterization: The chemical synthesis of novel this compound derivatives can be complex and requires specialized expertise in nucleotide chemistry. Thorough purification and characterization of these probes are critical to ensure their quality and the reproducibility of experimental results.
Opportunities for Innovation: The challenges associated with this compound-based research also present opportunities for innovation. The development of new synthetic methodologies to create a diverse library of this compound derivatives will expand the toolkit available to researchers. The use of computational modeling and structural biology can aid in the rational design of probes with improved specificity and desired properties. Furthermore, the application of this compound in combination with advanced analytical techniques, such as super-resolution microscopy and single-molecule imaging, will provide unprecedented insights into the dynamics of ATP-dependent processes in living systems. The continued development and application of this compound and its derivatives hold great promise for advancing our understanding of fundamental biological processes and for the discovery of new therapeutic agents.
| Challenge | Description | Opportunity |
| Probe Specificity | Modified ATP analogs may have altered binding profiles and potential off-target effects. | Rational design of probes based on structural information of target enzymes to improve selectivity. |
| Cell Permeability | The negative charge of the triphosphate chain generally prevents passive diffusion across cell membranes. | Development of novel strategies to enhance cellular uptake, such as conjugation to cell-penetrating peptides or encapsulation in nanoparticles. |
| Synthetic Complexity | The multi-step synthesis of functionalized ATP analogs can be challenging and low-yielding. | Innovation in synthetic chemistry to develop more efficient and modular routes to this compound derivatives. |
| In Vivo Stability | This compound probes may be susceptible to degradation by cellular enzymes. | Design of more stable analogs, for example, by modifying the triphosphate backbone to be resistant to hydrolysis. |
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing Acm-ATP in biochemical studies?
this compound synthesis typically involves protecting ATP’s reactive groups (e.g., using acetamidomethyl [Acm] for sulfhydryl protection) followed by purification via HPLC or FPLC . Characterization requires mass spectrometry (MS) for molecular weight validation and NMR for structural confirmation. Researchers should document reagent purity, reaction conditions (pH, temperature), and yield calculations to ensure reproducibility .
Q. How is this compound utilized in enzyme kinetics studies, and what are its limitations?
this compound is often used as a substrate analog to study ATP-dependent enzymes (e.g., kinases) under controlled redox conditions. Limitations include potential steric hindrance from the Acm group, which may alter enzyme binding affinity. Methodologically, researchers should perform Michaelis-Menten kinetics with varying this compound concentrations and compare results to native ATP controls .
Q. What analytical techniques are critical for verifying this compound stability in experimental buffers?
Stability assays should employ UV-Vis spectroscopy (to track absorbance at 260 nm for ATP degradation) and thin-layer chromatography (TLC) for byproduct detection. Buffer composition (e.g., divalent cation concentration) must be standardized, as Mg²⁺ or Ca²⁺ can influence hydrolysis rates .
Advanced Research Questions
Q. How can experimental design address contradictory results in this compound’s efficacy across different enzyme systems?
Contradictions often arise from variations in enzyme isoforms or assay conditions. Researchers should:
Q. What optimization strategies improve this compound’s compatibility with high-throughput screening (HTS) assays?
To adapt this compound for HTS:
Q. How do researchers reconcile discrepancies between computational predictions and empirical data for this compound binding affinities?
Discrepancies may stem from force field inaccuracies in molecular dynamics (MD) simulations. Methodological solutions include:
Q. What protocols ensure robust reproducibility in this compound-based studies across laboratories?
Reproducibility requires:
- Detailed SOPs for synthesis, storage (-80°C aliquots), and buffer preparation.
- Inter-lab validation via round-robin trials.
- Reporting instrument calibration details (e.g., NMR magnet strength, HPLC column lot numbers) .
Methodological Guidelines
- Data Reporting : Use SI units and report numerical precision aligned with instrument capabilities (e.g., ±0.1 mM for concentrations measured via spectrophotometry) .
- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) and justify sample sizes using power analysis .
- Ethical Compliance : Disclose funding sources and conflicts of interest in the “Author Declarations” section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
